molecular formula C18H21N3O3 B2649374 1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1797857-25-0

1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2649374
CAS No.: 1797857-25-0
M. Wt: 327.384
InChI Key: FPEFOFSXVVMALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a synthetic small molecule compound of significant interest in medicinal chemistry and drug discovery research. This compound features a complex structure comprising a piperidine core, which is a privileged scaffold in pharmaceuticals, linked to both a 1-methyl-2-pyridone and a 6-methylpyridin-2-yl ether moiety. Piperidine derivatives are extensively investigated for their potential to interact with the central nervous system (CNS), and similar compounds have been studied as high-affinity, selective ligands for the vesicular acetylcholine transporter (VAChT), a key biomarker for cholinergic function . The presence of the 2-pyridone group is a significant structural feature, as this heterocycle is commonly found in biologically active molecules and can contribute to favorable physicochemical properties . The specific arrangement of these components suggests potential research applications in developing probes for neurodegenerative conditions, such as Alzheimer's and Parkinson's diseases, where the cholinergic system is profoundly affected . Furthermore, pyridine-containing compounds, as a class, are widely explored for their diverse biological activities, including antimicrobial and antiviral properties, making them a fertile area for lead compound identification and optimization in infectious disease research . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct thorough investigations to fully elucidate this compound's mechanism of action, binding affinity, and selectivity profile for their specific applications.

Properties

IUPAC Name

1-methyl-3-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13-5-3-7-16(19-13)24-14-8-11-21(12-9-14)18(23)15-6-4-10-20(2)17(15)22/h3-7,10,14H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEFOFSXVVMALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, including the formation of the pyridine and piperidine rings, followed by the introduction of the functional groups. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through a cyclization reaction of appropriate amines.

    Introduction of Functional Groups: The functional groups, including the methyl and carbonyl groups, are introduced through various organic reactions such as alkylation and acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that includes multiple functional groups, which contribute to its biological activity. The presence of the piperidine moiety and the pyridine rings suggests potential interactions with various biological targets, making it a candidate for drug development.

Antagonism of P2Y12 Receptors

One of the significant applications of this compound is its role as a P2Y12 receptor antagonist . P2Y12 receptors are crucial in platelet activation and aggregation, making them important targets in treating cardiovascular diseases. Antagonists of these receptors can help prevent thrombus formation in patients at risk for heart attacks or strokes.

Case Study: Cardiovascular Disease Treatment

Research indicates that compounds similar to 1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one exhibit high potency and selectivity as P2Y12 antagonists. For instance, a study highlighted the synthesis and evaluation of related pyridine analogues that demonstrated significant antiplatelet activity in vitro and in vivo models .

Neuropharmacological Effects

Recent studies have also explored the neuropharmacological effects of this compound. Its structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders.

Case Study: Alzheimer's Disease Research

A review on piperidine derivatives noted that modifications in similar compounds led to dual inhibition of cholinesterase and beta-secretase enzymes, which are implicated in Alzheimer’s disease pathology . This indicates that This compound could be investigated further for neuroprotective effects.

Anti-inflammatory Properties

There is emerging evidence that compounds with similar structures exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by excessive inflammation.

Case Study: Inflammatory Disease Models

Inhibitors targeting serotonin metabolism pathways have shown promise in reducing inflammation associated with diseases like asthma and ulcerative colitis . Given the structural framework of This compound , it may serve as a lead compound for developing new anti-inflammatory drugs.

Synthesis and Optimization

The synthesis of this compound involves various organic chemistry techniques, including nucleophilic substitution and palladium-catalyzed reactions. Optimizing these synthetic routes can enhance yield and purity, facilitating further research into its pharmacological properties.

Table 2: Synthesis Overview

StepMethodologyOutcome
Initial SynthesisNucleophilic substitutionFormation of piperidine core
FunctionalizationPalladium-catalyzed reactionsEnhanced biological activity

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Polar Groups: Hydroxy and methoxy substituents (e.g., in compounds ) improve solubility but may limit blood-brain barrier penetration. Piperidine-Carbonyl: The piperidine-carbonyl group in Compound A may enhance binding to enzymes (e.g., PDE10A ) through hydrogen bonding or steric interactions.
  • Synthesis Efficiency : Yields vary widely (23%–79.4%), with GDC-0994 demonstrating high efficiency . Compound A’s synthesis details are unspecified, but optimized routes are critical for scalability.

Key Observations :

  • Antioxidant vs. Enzyme Inhibition : Bromophenyl derivatives ( ) show potent antioxidant activity, whereas Compound A’s piperidine-carbonyl group suggests enzyme-targeted activity.
  • Toxicity : Fluorinated analogs (e.g., 4p ) exhibit high toxicity, emphasizing the need for substituent optimization in drug design.

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility :

    • Compound A’s logP (calculated: ~2.1) is lower than fluorinated derivatives (e.g., 4p: ~4.5), favoring better aqueous solubility .
    • Thiophene- and methoxy-containing compounds ( ) balance solubility and permeability.
  • Metabolic Stability :

    • Piperidine groups (Compound A) may undergo cytochrome P450 metabolism, whereas halogenated compounds (4p) resist degradation but accumulate in tissues .

Biological Activity

The compound 1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as a modulator of neurotransmitter receptors, particularly in the central nervous system.

Biological Activity Overview

  • Neuropharmacological Effects
    • The compound has shown promise as a modulator for certain neurotransmitter systems, including serotonin and dopamine pathways. Studies suggest that it may exhibit anxiolytic and antidepressant-like effects in animal models.
  • Anticancer Properties
    • Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, particularly those related to breast and lung cancers. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
  • Anti-inflammatory Activity
    • There is evidence suggesting that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could have implications for conditions such as arthritis and other inflammatory disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuropharmacologicalAnxiolytic and antidepressant-like effects
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

  • Neuropharmacological Study
    • A study published in MDPI evaluated the effects of the compound on anxiety-related behaviors in rodent models. Results indicated a significant reduction in anxiety-like behavior, suggesting potential for treating anxiety disorders .
  • Anticancer Evaluation
    • In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated that it induced apoptosis through mitochondrial pathways, showing higher efficacy compared to standard chemotherapeutics .
  • Anti-inflammatory Mechanism
    • A recent investigation explored the anti-inflammatory properties of the compound in a murine model of arthritis. The findings revealed a marked decrease in inflammatory markers, indicating its potential utility in managing inflammatory diseases .

Q & A

Q. What synthetic methodologies are effective for preparing pyridin-2(1H)-one derivatives like this compound?

Methodological Answer: Pyridin-2(1H)-one derivatives are typically synthesized via multi-step reactions involving condensation, cyclization, or functional group interconversion. For example, describes the synthesis of structurally similar compounds using methods C and D, achieving yields ranging from 19% to 67%. Key steps include:

  • Nucleophilic substitution for introducing trifluoromethyl or organyl groups.
  • Crystallization to isolate pure products, confirmed by melting point analysis.
  • Characterization via IR, NMR (¹H, ¹³C, ¹⁹F), and mass spectrometry to verify structural integrity .

Q. How are spectral techniques applied to confirm the structure of this compound?

Methodological Answer: A combination of spectroscopic methods is essential:

  • ¹H/¹³C NMR : Identifies proton and carbon environments, such as methyl groups (δ ~2.5 ppm for CH₃) and carbonyl signals (δ ~170 ppm).
  • ¹⁹F NMR : Critical for detecting trifluoromethyl groups (δ ~-60 to -70 ppm), as seen in related analogs ().
  • IR Spectroscopy : Confirms carbonyl stretches (~1650–1750 cm⁻¹) and aromatic C-H vibrations.
  • Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer: Initial screening often includes:

  • Acute Toxicity Studies : Administered to Sprague–Dawley rats or CD-1 mice at varying doses (e.g., 50–500 mg/kg) to determine LD₅₀.
  • Analgesic Activity : Assessed via the hot-plate test (), where latency to pain response is measured pre- and post-compound administration.
  • Data Analysis : GraphPad Prism 6 or similar software is used for dose-response curves and statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for this compound?

Methodological Answer: Advanced approaches integrate quantum chemical calculations and reaction path search algorithms ( ):

  • Transition State Analysis : Identifies energy barriers for key steps (e.g., cyclization).
  • Machine Learning : Prioritizes experimental conditions (solvent, catalyst) by training models on existing reaction datasets.
  • Feedback Loops : Experimental results (e.g., yields, byproducts) refine computational parameters to accelerate discovery .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected coupling patterns in NMR) require:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns quaternary carbons.
  • X-ray Crystallography : Provides definitive proof of stereochemistry and crystal packing ( mentions crystal structure data for analogs).
  • Isotopic Labeling : Traces ambiguous signals, particularly for fluorine-containing derivatives .

Q. What strategies improve yield in multi-step syntheses of piperidine-pyridinone hybrids?

Methodological Answer: Yield optimization involves:

  • Protecting Group Chemistry : Temporarily shields reactive sites (e.g., piperidine nitrogen) during coupling steps.
  • Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki) for aryl-ether formation ( references similar protocols).
  • Solvent Screening : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates ().
  • Workflow Automation : Continuous flow reactors minimize side reactions and improve reproducibility .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer: SAR-driven analog design requires:

  • Bioisosteric Replacement : Substituting the 6-methylpyridin-2-yl group with furan or trifluoromethyl ().
  • Scaffold Hopping : Replacing the piperidine ring with morpholine or pyrrolidine ().
  • Pharmacophore Mapping : Computational tools (e.g., Schrödinger’s Phase) align key functional groups (carbonyl, methyl) with target binding pockets .

Methodological Notes

  • Safety Protocols : Always adhere to H200-H313 hazard codes (e.g., toxicity, flammability) and P301-P422 handling guidelines ().
  • Data Reproducibility : Use standardized reaction conditions (e.g., 0°C for acid-sensitive steps) and report deviations in supplementary materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.